Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate
Overview
Description
Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a propionic acid ester group
Scientific Research Applications
Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their broad range of chemical and biological properties . Pyrazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with autotaxin (ATX), a secreted glycoprotein that converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The inhibition of ATX by 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester results in reduced levels of LPA, which has profound effects on various biological processes .
Cellular Effects
The effects of 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATX by this compound leads to decreased LPA levels, which in turn affects cell proliferation, migration, and survival. Additionally, 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester has been shown to have anti-fibrotic effects in various cell types, including liver and kidney cells .
Molecular Mechanism
At the molecular level, 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester exerts its effects through the inhibition of ATX. This inhibition is achieved by binding to the active site of the enzyme, preventing the conversion of LPC to LPA. The reduction in LPA levels leads to downstream effects on various signaling pathways, including those involved in cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods. Long-term exposure to 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester has been associated with sustained inhibition of ATX and reduced fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATX and reduces LPA levels without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester is involved in metabolic pathways related to the inhibition of ATX and the reduction of LPA levels. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The inhibition of ATX by this compound disrupts the production of LPA, which has downstream effects on various metabolic processes .
Transport and Distribution
The transport and distribution of 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is distributed to various tissues, including the liver and kidneys, where it exerts its inhibitory effects on ATX. The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in the localization of this compound, ensuring its effective inhibition of ATX and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl group using an alkyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the propionic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(1-ethyl-1H-pyrazol-4-yl)-propionic acid methyl ester
- 3-Oxo-3-(1-methyl-1H-pyrazol-4-yl)-propionic acid methyl ester
Uniqueness
Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate is unique due to its specific alkyl substitution on the pyrazole ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCJQJUHPJYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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